Cdk2-IN-24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

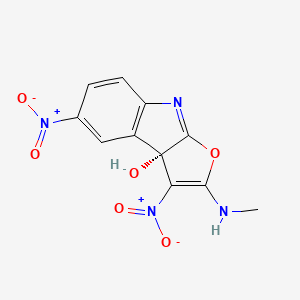

Molecular Formula |

C11H8N4O6 |

|---|---|

Molecular Weight |

292.20 g/mol |

IUPAC Name |

(8bS)-2-(methylamino)-1,7-dinitrofuro[2,3-b]indol-8b-ol |

InChI |

InChI=1S/C11H8N4O6/c1-12-9-8(15(19)20)11(16)6-4-5(14(17)18)2-3-7(6)13-10(11)21-9/h2-4,12,16H,1H3/t11-/m0/s1 |

InChI Key |

RQUHPOJTUFGBEM-NSHDSACASA-N |

Isomeric SMILES |

CNC1=C([C@]2(C3=C(C=CC(=C3)[N+](=O)[O-])N=C2O1)O)[N+](=O)[O-] |

Canonical SMILES |

CNC1=C(C2(C3=C(C=CC(=C3)[N+](=O)[O-])N=C2O1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Cdk2-IN-24: A Computationally-Derived Inhibitor Targeting Cyclin-Dependent Kinase 2

Disclaimer: The following technical guide is based exclusively on in silico computational studies. The compound Cdk2-IN-24, also identified as compound 3f, is a novel furo[2,3-b]indol-3a-ol derivative that has been investigated through molecular docking, molecular dynamics simulations, and other computational methods.[1] To date, there is no publicly available experimental data validating its biochemical potency, cellular activity, or in vivo efficacy. Therefore, all information regarding its mechanism of action, binding affinity, and pharmacological properties should be interpreted as theoretical predictions that await experimental verification.

Executive Summary

This compound is a computationally identified, potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] CDK2, particularly in complex with Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition and DNA replication. Its dysregulation is implicated in the pathogenesis of various cancers, making it a significant target for therapeutic intervention. The research leading to the identification of this compound employed a series of computational screening and simulation techniques to predict its interaction with the ATP-binding pocket of CDK2.[1] This document provides an in-depth overview of the predicted mechanism of action for this compound, the computational methodologies used for its characterization, and its predicted pharmacokinetic properties.

Predicted Mechanism of Action

Based on molecular docking studies, this compound is predicted to act as an ATP-competitive inhibitor of CDK2. The furo[2,3-b]indol-3a-ol scaffold of the compound is predicted to bind within the active site of CDK2, forming key interactions with amino acid residues that are essential for its kinase activity.[1][2]

Predicted Molecular Interactions

Molecular docking simulations predict that this compound establishes several hydrogen bonds and hydrophobic interactions with the CDK2 active site. The primary interactions are anticipated with residues in the hinge region of the kinase, which is a common anchoring point for ATP-competitive inhibitors. The specific amino acid residues involved in these predicted interactions are crucial for stabilizing the inhibitor-enzyme complex and preventing the binding of ATP, thereby inhibiting the phosphorylation of CDK2 substrates.[1][2]

The predicted binding mode suggests that the key functional groups of this compound are positioned to maximize contact with the CDK2 active site, leading to a theoretically high binding affinity.[1]

Data Presentation: Predicted Physicochemical and Pharmacokinetic Properties

While no experimental quantitative data is available, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness studies were performed on this compound. The results of these in silico predictions are summarized below.[1]

| Property | Predicted Value/Outcome |

| Molecular Formula | C₂₄H₁₉FN₂O₂ |

| Molecular Weight | 398.42 g/mol |

| LogP | 3.84 |

| Topological Polar Surface Area (TPSA) | 59.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Lipinski's Rule of Five | Compliant |

| Veber's Rule | Compliant |

| Bioavailability Score | 0.55 |

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound (Compound 3f) based on computational analysis.[1]

Computational and Experimental Protocols

As this guide is based on a computational study, the following sections detail the in silico methodologies used. No experimental protocols are available.

Molecular Docking

The potential binding mode of this compound within the CDK2 active site was predicted using molecular docking simulations. This computational technique estimates the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. The crystal structure of CDK2 was obtained from the Protein Data Bank (PDB) to serve as the receptor model. The this compound structure was prepared for docking by optimizing its geometry and assigning appropriate charges. The docking simulations were performed using software that explores various possible conformations of the ligand within the receptor's binding site and scores them based on a force field.[1][2]

Molecular Dynamics (MD) Simulation

To assess the stability of the predicted this compound-CDK2 complex, molecular dynamics simulations were conducted. These simulations model the movement of atoms in the complex over time, providing insights into its dynamic behavior and the stability of the predicted interactions. The complex was solvated in a water box with appropriate ions to mimic physiological conditions. The simulation was run for a specified period, and the trajectory was analyzed to evaluate parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to determine the stability of the complex.[1]

Density Functional Theory (DFT) Calculations

Density functional theory calculations were employed to analyze the electronic structure and reactivity of this compound. These quantum mechanical calculations provide information about the molecule's frontier molecular orbitals (HOMO and LUMO), which are important for understanding its chemical reactivity and interaction capabilities.[1]

Visualizations

Predicted Signaling Pathway Inhibition

The following diagram illustrates the canonical CDK2 signaling pathway and the predicted point of inhibition by this compound.

Computational Workflow for this compound Identification

This diagram outlines the computational workflow that led to the identification of this compound as a potential CDK2 inhibitor.

Conclusion and Future Directions

This compound has been identified through a rigorous in silico screening process as a promising candidate for CDK2 inhibition.[1] The computational analyses, including molecular docking and MD simulations, predict a stable and high-affinity interaction with the ATP-binding pocket of CDK2.[1][2] Furthermore, its predicted pharmacokinetic and drug-likeness properties suggest that it may possess a favorable profile for further development.[1]

However, it is imperative to underscore that these findings are purely theoretical. The critical next steps for advancing this compound as a potential therapeutic agent involve comprehensive experimental validation. This includes:

-

Biochemical Assays: To determine the in vitro inhibitory potency (e.g., IC50) of this compound against CDK2 and a panel of other kinases to assess its selectivity.

-

Cellular Assays: To evaluate the effect of this compound on cell proliferation, cell cycle progression, and target engagement (e.g., inhibition of Rb phosphorylation) in cancer cell lines.

-

In Vivo Studies: To assess the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound in animal models of cancer.

Without such experimental data, the therapeutic potential of this compound remains speculative. This guide serves as a summary of the foundational computational work that positions this compound as a compound of interest for researchers in the field of oncology and drug discovery.

References

Cdk2-IN-24: A Technical Guide to its Structure-Activity Relationship and In Silico Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cdk2-IN-24, a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The information presented herein is derived from the 2024 study by Gheidari et al. in Scientific Reports, which details the design, synthesis, and computational evaluation of a series of furo[2,3-b]indol-3a-ol derivatives. This compound, identified as compound 3f in this study, emerged as the most promising candidate based on its in silico binding affinity to the CDK2 active site.

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. CDK2, in particular, plays a pivotal role in the G1/S phase transition, making it an attractive target for anticancer drug development. This document summarizes the structure-activity relationship (SAR) of the furo[2,3-b]indol-3a-ol series, provides detailed experimental and computational protocols, and visualizes key biological and experimental workflows.

Structure-Activity Relationship of Furo[2,3-b]indol-3a-ol Derivatives

The structure-activity relationship for the synthesized series of furo[2,3-b]indol-3a-ol derivatives was evaluated based on their predicted binding energies to the CDK2 active site, as determined by molecular docking studies. The results indicate that substitutions on the phenyl ring of the indole core significantly influence the binding affinity.

| Compound ID | R Group | Binding Energy (kcal/mol)[1] |

| 3a | H | -6.11[1] |

| 3b | 4-CH3 | -6.23[1] |

| 3c | 4-OCH3 | -6.35[1] |

| 3d | 4-Cl | -6.48[1] |

| 3e | 4-F | -6.62[1] |

| 3f (this compound) | 4-NO2 | -6.89[1] |

The data clearly demonstrates that electron-withdrawing groups at the para position of the phenyl ring enhance the binding affinity to CDK2. The nitro group in this compound (3f ) resulted in the most favorable binding energy of -6.89 kcal/mol, suggesting a strong interaction with the kinase's active site.

Experimental and Computational Methodologies

General Synthesis of Furo[2,3-b]indol-3a-ol Derivatives (3a-f)

The synthesis of the furo[2,3-b]indol-3a-ol derivatives was achieved through a one-pot, three-component reaction. A mixture of an appropriate isatin derivative (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) was refluxed in ethanol (10 mL) in the presence of a catalytic amount of piperidine for 4-6 hours. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature, and the resulting solid product was collected by filtration, washed with cold ethanol, and purified by recrystallization from ethanol to afford the final compounds.

Molecular Docking Protocol

The molecular docking studies were performed to predict the binding mode and affinity of the synthesized compounds towards the CDK2 protein. The crystal structure of CDK2 (PDB ID: 1HCK) was retrieved from the Protein Data Bank. The protein was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The ligand structures were sketched using ChemDraw, and their energies were minimized. The docking was carried out using AutoDock Vina. A grid box was defined to encompass the ATP-binding site of CDK2. The docking results were analyzed based on the binding energy values (kcal/mol) and the interaction patterns with the key amino acid residues in the active site.

CDK2 Signaling Pathway

CDK2 is a key regulator of cell cycle progression, primarily active during the G1 and S phases. Its activity is dependent on its association with regulatory proteins called cyclins, particularly Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for the transition from the G1 to the S phase, while the CDK2/Cyclin A complex is required for the progression through the S phase. These complexes phosphorylate various substrate proteins, such as the Retinoblastoma protein (Rb), leading to the activation of transcription factors like E2F, which in turn promote the expression of genes necessary for DNA replication.

References

Unveiling the Cdk2-IN-24 Interaction: A Technical Guide to its Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of Cdk2-IN-24, a novel inhibitor of Cyclin-dependent kinase 2 (Cdk2). The content herein is based on computational and synthetic chemistry studies, offering in-depth insights into its potential as a therapeutic agent.

Quantitative Binding Affinity Analysis

The interaction of this compound (also referred to as compound 3f) with Cdk2 has been primarily characterized through in silico modeling and simulation, which predicts favorable binding energetics. Experimental validation of the binding affinity through biochemical assays (e.g., IC50, Ki, or Kd determination) is not yet publicly available. The computational data from the foundational study are summarized below.[1][2]

| Compound | Parameter | Value | Method |

| This compound (3f) | Binding Energy | -10.5 kcal/mol | Molecular Docking |

| This compound (3f) | ADMET Prediction | Favorable | In silico |

Note: The binding energy is a computationally derived value indicating the predicted strength of the interaction between the ligand (this compound) and the protein (Cdk2). A more negative value suggests a more favorable interaction.

Experimental and Computational Protocols

The discovery and characterization of this compound involved chemical synthesis followed by a comprehensive in silico evaluation to predict its efficacy as a Cdk2 inhibitor.

Chemical Synthesis of Furo[2,3-b]indol-3a-ol Derivatives

This compound is part of a series of novel furo[2,3-b]indol-3a-ol derivatives. The synthesis, as described by Gheidari et al., involves a multi-step reaction sequence starting from commercially available precursors. The general synthetic route is designed to produce a variety of analogs for structure-activity relationship (SAR) studies.[1][2]

Computational Analysis: A Multi-faceted Approach

To assess the potential of the synthesized compounds as Cdk2 inhibitors, a rigorous computational workflow was employed. This in silico screening process was crucial in identifying this compound as a lead candidate.[1][2]

Logical Workflow for In Silico Analysis

References

In-Depth Technical Guide: The Effect of Cdk2-IN-24 on Cell Cycle Progression

A Core Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a critical serine/threonine kinase that, in complex with its regulatory cyclin partners (Cyclin E and Cyclin A), governs the transition from the G1 to the S phase of the cell cycle.[1] Dysregulation of Cdk2 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] Cdk2-IN-24 is a recently identified inhibitor of Cdk2.[4][5] This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Cdk2 Inhibition and its Consequences

This compound functions as an inhibitor of Cyclin-Dependent Kinase 2.[4][5] The primary role of the Cdk2/Cyclin E complex is to phosphorylate the Retinoblastoma protein (Rb).[6] In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the expression of genes required for DNA synthesis. Upon phosphorylation by Cdk2/Cyclin E, Rb undergoes a conformational change and releases E2F, which then activates the transcription of S-phase genes.

By inhibiting Cdk2, this compound prevents the hyperphosphorylation of Rb, leading to the continued sequestration of E2F. This effectively blocks the cell from entering the S phase, resulting in cell cycle arrest at the G1/S checkpoint.[6] Prolonged cell cycle arrest can subsequently trigger programmed cell death, or apoptosis.

Data Presentation

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) |

| Cdk2 | 4 |

| Cdk9 | 20 |

| Cdk12 | 64 |

Data sourced from ProbeChem.[7]

Note: At present, publicly available literature does not contain detailed quantitative data on the effects of this compound on cell cycle distribution percentages or apoptosis rates in specific cell lines. The provided IC₅₀ values indicate its potency and selectivity towards Cdk2 over other cyclin-dependent kinases.

Mandatory Visualizations

Signaling Pathway of Cdk2 in G1/S Transition

Caption: Cdk2 signaling pathway in the G1/S phase transition.

Experimental Workflow for Assessing Cdk2 Inhibitor Effects

Caption: Workflow for analyzing Cdk2 inhibitor effects on cells.

Logical Pathway from Cdk2 Inhibition to Apoptosis

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. meridian.allenpress.com [meridian.allenpress.com]

- 3. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. CDK inhibitor 24 | CDK inhibitor | Probechem Biochemicals [probechem.com]

Technical Guide: Induction of Apoptosis by Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the mechanisms, experimental validation, and signaling pathways involved in the induction of apoptosis by CDK2 inhibitors. While specific data for a compound designated "Cdk2-IN-24" is not publicly available in the reviewed literature, this document outlines the established principles and methodologies applicable to the characterization of any CDK2 inhibitor's pro-apoptotic activity, using data from well-studied inhibitors as illustrative examples.

Introduction to CDK2 in Apoptosis

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, primarily active during the G1 and S phases.[1] Dysregulation of CDK2 activity is a common feature in various cancers, making it an attractive target for therapeutic intervention.[2][3] Beyond its role in cell proliferation, CDK2 is also intricately linked to the process of programmed cell death, or apoptosis.

The role of CDK2 in apoptosis is context-dependent. In some cellular systems, such as thymocytes, CDK2 activation is a necessary step for the induction of apoptosis.[4][5] Conversely, in many cancer cell lines, inhibition of CDK2 activity has been shown to be a potent trigger of apoptosis.[6][7] This dual functionality underscores the complexity of CDK2 signaling and its potential as a therapeutic target to selectively eliminate cancer cells.

CDK2 inhibitors exert their pro-apoptotic effects through various mechanisms, including cell cycle arrest at the G1/S checkpoint and direct activation of apoptotic signaling cascades.[2] By halting the cell cycle, these inhibitors can prevent the proliferation of cancer cells and, in many cases, trigger their elimination through apoptosis.[2]

Quantitative Analysis of CDK2 Inhibitor-Induced Apoptosis

The efficacy of a CDK2 inhibitor in inducing apoptosis is typically quantified through various in vitro assays. The following tables summarize key quantitative data for several known CDK2 inhibitors, illustrating the types of data essential for characterizing a novel compound like this compound.

Table 1: In Vitro Efficacy of Selected CDK2 Inhibitors

| Inhibitor | Cell Line | IC50 / EC50 | Assay Type | Reference |

| ARTS-021 | COR-L311 (SCLC) | 88.2 nM | Cell Viability | [6] |

| ARTS-021 | DMS-273 (SCLC) | 353.5 nM | Cell Viability | [6] |

| ARTS-021 | NCI-H209 (SCLC) | 464.8 nM | Cell Viability | [6] |

| Pyrazole Analog 9 | HCT-116 | 0.96 µM | CDK2/cyclin A2 Inhibition | [8] |

| Pyrazole Analog 7d | HCT-116 | 1.47 µM | CDK2/cyclin A2 Inhibition | [8] |

| Pyrazole Analog 7a | HCT-116 | 2.01 µM | CDK2/cyclin A2 Inhibition | [8] |

| Pyrazole Analog 4 | HCT-116 | 3.82 µM | CDK2/cyclin A2 Inhibition | [8] |

| CVT-313 | DLBCL cells | Not specified | Apoptosis Induction | [7] |

Table 2: Apoptosis Induction by CDK2 Inhibition

| Inhibitor/Method | Cell Line | Treatment Condition | Apoptotic Effect | Reference |

| Roscovitine | Thymocytes | 50 µM with Dexamethasone | Inhibition of apoptosis | [4] |

| shCDK2 | NCI-H526 (SCLC) | Doxycycline-inducible | Induction of apoptotic markers | [6] |

| CVT-313 | DLBCL cells | Not specified | Induction of apoptosis | [7] |

| CDK2 siRNA | LY3, LY8, LY18 (DLBCL) | Not specified | Induction of apoptosis | [7] |

| Pyrazole Analog 4 | HCT-116 | Not specified | Induces apoptosis | [8] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of a CDK2 inhibitor's pro-apoptotic activity. Below are methodologies for key experiments.

Cell Viability and Proliferation Assays

Objective: To determine the concentration-dependent effect of the CDK2 inhibitor on cancer cell viability and proliferation.

Protocol (MTT Assay Example):

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, DLBCL cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the CDK2 inhibitor (e.g., this compound) in culture medium. Add the diluted compound to the cells and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a CDK2 inhibitor.

Protocol:

-

Cell Treatment: Treat cells with the CDK2 inhibitor at various concentrations for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis of Apoptosis Markers

Objective: To assess the activation of key apoptotic proteins.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, and Mcl-1.[7]

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

CDK2 Kinase Assay

Objective: To confirm the direct inhibitory effect of the compound on CDK2 activity.

Protocol:

-

Immunoprecipitation: Lyse cells and immunoprecipitate CDK2 using a specific antibody.

-

Kinase Reaction: Resuspend the immunoprecipitated CDK2 in kinase buffer containing a substrate (e.g., Histone H1), ATP, and the CDK2 inhibitor at various concentrations.

-

Detection of Phosphorylation: Analyze the phosphorylation of the substrate by autoradiography (if using [γ-³²P]ATP) or by Western blot using a phospho-specific antibody.

Signaling Pathways and Visualizations

The induction of apoptosis by CDK2 inhibitors involves complex signaling networks. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

CDK2-Mediated G1/S Transition and Apoptosis Induction

Caption: CDK2 in G1/S transition and apoptosis induction.

Upstream and Downstream Events of CDK2 in Apoptosis

The positioning of CDK2 in the apoptotic cascade can vary. In some contexts, CDK2 acts upstream of the mitochondrial events, while in others, it is downstream of caspase activation.

Caption: Dual roles of CDK2 in apoptotic signaling.

Experimental Workflow for Characterizing a CDK2 Inhibitor

Caption: Workflow for CDK2 inhibitor characterization.

Conclusion

The inhibition of CDK2 presents a promising strategy for the induction of apoptosis in cancer cells. A thorough characterization of a novel CDK2 inhibitor, such as the prospective "this compound," requires a multi-faceted approach encompassing quantitative biochemical and cell-based assays, detailed protocol optimization, and a deep understanding of the underlying signaling pathways. The data and methodologies presented in this guide, drawn from the study of established CDK2 inhibitors, provide a robust framework for the evaluation and development of this important class of therapeutic agents. Future research should focus on elucidating the precise molecular determinants of apoptosis induction by specific CDK2 inhibitors to enable the design of more effective and selective cancer therapies.

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. The Cyclin-dependent Kinase Cdk2 Regulates Thymocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of changes in Cdk2 and cyclin o-associated kinase activity in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of cyclin-dependent kinase-2 induces apoptosis in human diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Cdk2-IN-24: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document details the discovery and synthesis of Cdk2-IN-24, an acyclic precursor and important chemical probe in the development of highly potent and selective macrocyclic CDK2 inhibitors. Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the G1/S phase transition of the cell cycle, and its aberrant activity is implicated in numerous cancers. This compound, also referred to as acyclic compound 24 in foundational literature, serves as a key comparator in structure-activity relationship (SAR) studies aimed at optimizing CDK2 inhibition. This whitepaper provides a comprehensive overview of the quantitative biochemical and cellular data for this compound, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of the relevant signaling pathways and discovery workflows.

Introduction

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that govern the progression of the eukaryotic cell cycle. CDK2, in complex with its regulatory partners, primarily cyclin E and cyclin A, plays a pivotal role in initiating DNA replication and advancing the cell through the S phase.[1] Dysregulation of the CDK2 pathway is a common feature in many human cancers, making it a compelling target for therapeutic intervention. The development of selective CDK2 inhibitors, however, has been challenging due to the high degree of homology within the ATP-binding sites of the CDK family.

Recent advancements in drug discovery, integrating artificial intelligence (AI) and structure-based design, have accelerated the identification of novel, potent, and selective CDK2 inhibitors.[1] Within this context, the synthesis and evaluation of precursor molecules and structural analogs are crucial for understanding the SAR and for optimizing lead compounds. This compound is one such molecule, an acyclic analog developed during the discovery of the potent macrocyclic CDK2 inhibitor, QR-6401.[1] Although exhibiting lower potency compared to its macrocyclic counterparts, this compound provides a critical benchmark for quantifying the impact of macrocyclization on binding affinity and cellular activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a comparative view of its biochemical and cellular activities.

| Parameter | Value | Notes | Reference |

| CDK2/Cyclin E1 IC50 | >1000 nM | Biochemical assay measuring the half-maximal inhibitory concentration against the CDK2/Cyclin E1 complex. | [1] |

| CDK1/Cyclin B IC50 | >10000 nM | Biochemical assay measuring the half-maximal inhibitory concentration against the CDK1/Cyclin B complex. | [1] |

| OVCAR3 Cell Proliferation IC50 | >10000 nM | Cell-based assay determining the half-maximal inhibitory concentration on the proliferation of the OVCAR3 ovarian cancer cell line. | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (acyclic compound 24) is part of a broader synthetic effort aimed at producing a series of CDK2 inhibitors. While the specific, detailed protocol for this compound is not explicitly provided in the primary literature, a general synthetic route can be inferred from the synthesis of analogous compounds described. The following represents a likely, representative protocol.

General Synthetic Scheme:

-

Step 1: Synthesis of the Pyrimidine Core: The synthesis would likely begin with the construction of a substituted aminopyrimidine core, a common scaffold for CDK inhibitors.

-

Step 2: Coupling Reactions: Subsequent steps would involve coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce the various side chains and functional groups.

-

Step 3: Final Modification and Purification: The final step would involve any necessary deprotection or functional group modification, followed by purification of the final compound, likely using high-performance liquid chromatography (HPLC).

Representative Protocol (based on analogous syntheses):

-

Starting Materials: Commercially available substituted pyrimidines and boronic acids or amines.

-

Reaction Conditions: Palladium-catalyzed cross-coupling reactions are typically employed. For example, a mixture of the pyrimidine halide, the appropriate boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent (e.g., dioxane/water) would be heated under an inert atmosphere.

-

Work-up and Purification: After the reaction is complete, the mixture would be cooled, diluted with an organic solvent, and washed with water and brine. The organic layer would be dried, concentrated, and the crude product purified by column chromatography or preparative HPLC to yield the desired compound.

-

Characterization: The final product would be characterized by standard analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry, to confirm its structure and purity.

CDK2/Cyclin E1 Biochemical Assay Protocol

The inhibitory activity of this compound against the CDK2/Cyclin E1 complex is determined using a biochemical kinase assay. A representative protocol is as follows:

-

Reagents and Materials:

-

Recombinant human CDK2/Cyclin E1 enzyme complex.

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT).

-

ATP.

-

Substrate (e.g., a synthetic peptide or Histone H1).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

-

384-well plates.

-

Test compound (this compound) dissolved in DMSO.

-

-

Assay Procedure:

-

A solution of the CDK2/Cyclin E1 enzyme in kinase buffer is prepared.

-

Serial dilutions of this compound are prepared in DMSO and then diluted in kinase buffer.

-

In a 384-well plate, the enzyme solution is mixed with the test compound dilutions and incubated at room temperature for a specified period (e.g., 15-60 minutes) to allow for inhibitor binding.

-

The kinase reaction is initiated by the addition of a solution containing the substrate and ATP.

-

The reaction is allowed to proceed at room temperature or 30°C for a set time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

-

The luminescence signal is read using a plate reader.

-

-

Data Analysis:

-

The raw data is normalized to controls (0% inhibition with DMSO alone and 100% inhibition with a potent, known inhibitor).

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Visualizations

CDK2/Cyclin E1 Signaling Pathway

Caption: CDK2/Cyclin E1 signaling in G1/S transition.

AI-Driven Drug Discovery Workflow

References

Cdk2-IN-24: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk2-IN-24, also identified as compound 3f, is a small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition, making it a significant target in oncology research. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support its use in preclinical research and drug development.

Chemical and Physical Properties

| Property | Data |

| Molecular Formula | C₁₁H₈N₄O₆ |

| Molecular Weight | 292.20 g/mol |

| Solubility | Data not publicly available. |

| Melting Point | Data not publicly available. |

| pKa | Data not publicly available. |

Storage and Stability

This compound exhibits long-term stability under appropriate storage conditions. For optimal preservation of the compound's integrity, the following storage guidelines are recommended.

| Form | Storage Temperature | Shelf Life |

| Powder | -20°C | 3 years |

| In Solvent | -80°C | 1 year |

Note: The specific solvent for which the 1-year stability at -80°C is cited is not explicitly defined in available documentation. Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds.

In Vivo Formulation

A suggested vehicle for in vivo administration of this compound consists of a mixture of DMSO, PEG300, Tween 80, and saline. The precise ratios should be optimized based on the specific experimental requirements.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. However, standard methodologies for assessing the chemical properties and stability of small molecule inhibitors are applicable.

Solubility Assessment Protocol

A general protocol for determining the solubility of a small molecule inhibitor like this compound is as follows:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, water, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the vials to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the original concentration in the saturated solution to establish the solubility.

Stability Assessment Protocol (HPLC-Based)

A stability-indicating HPLC method can be used to assess the stability of this compound in solution over time and under various stress conditions.

-

Method Development: Develop an HPLC method capable of separating this compound from potential degradation products. This typically involves optimizing the mobile phase composition, column type, and detection wavelength.

-

Forced Degradation Studies: Subject solutions of this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products and validate the method's ability to resolve them from the parent compound.

-

Stability Study: Prepare solutions of this compound in the desired solvent at a known concentration.

-

Storage: Store the solutions under defined conditions (e.g., temperature, light exposure).

-

Time-Point Analysis: At specified time intervals, withdraw aliquots of the solutions and analyze them using the validated HPLC method.

-

Data Analysis: Quantify the peak area of this compound at each time point to determine the percentage of the compound remaining and identify any significant degradation products.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological context and a general experimental workflow for the evaluation of this compound.

Caption: Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibition by this compound.

Caption: General experimental workflow for the preclinical evaluation of a CDK2 inhibitor like this compound.

Methodological & Application

Application Notes: Cdk2-IN-24 Cell-Based Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1] In complex with cyclin E or cyclin A, Cdk2 phosphorylates key substrates, such as the retinoblastoma protein (Rb), to promote DNA replication and cell division.[2] Dysregulation of Cdk2 activity is frequently observed in various cancers, making it a compelling target for anti-cancer drug development.[2][3] Cdk2 inhibitors are designed to block the kinase activity of Cdk2, leading to cell cycle arrest and apoptosis in cancer cells.[3]

Cdk2-IN-24 is an inhibitor of cyclin-dependent kinase 2.[4][5] This document provides a detailed protocol for characterizing the cell-based activity of this compound, including methods for assessing its impact on cell viability, cell cycle progression, and target engagement.

Cdk2 Signaling Pathway

The diagram below illustrates the central role of Cdk2 in the G1/S phase transition of the cell cycle.

Caption: Cdk2 signaling pathway in G1/S transition.

Experimental Protocols

1. Cell Viability Assay (IC50 Determination)

This protocol describes the use of a luminescence-based ATP assay to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Materials:

-

Cancer cell line (e.g., OVCAR-3, known for CCNE1 amplification)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

DMSO (vehicle control)

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a 2-fold serial dilution of this compound in complete growth medium. The final concentrations should range from 0.1 nM to 10 µM. Include a vehicle control (DMSO).

-

Add 100 µL of the diluted compound or vehicle to the respective wells.

-

Incubate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

2. Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.

-

Materials:

-

Cancer cell line (e.g., OVCAR-3)

-

Complete growth medium

-

This compound

-

DMSO (vehicle control)

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates at a density of 0.5 x 10^6 cells per well.

-

Incubate overnight.

-

Treat cells with this compound at concentrations corresponding to 1x and 10x of the determined IC50 value. Include a vehicle control.

-

Incubate for 24 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

-

3. Western Blot for Phospho-Rb (Target Engagement)

This protocol describes how to measure the phosphorylation of Rb, a direct substrate of Cdk2, to confirm target engagement by this compound.

-

Materials:

-

Cancer cell line (e.g., OVCAR-3)

-

Complete growth medium

-

This compound

-

DMSO (vehicle control)

-

6-well tissue culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Seed and treat cells as described for the cell cycle analysis.

-

Lyse the cells with RIPA buffer and determine protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Data Presentation

Table 1: Cell Viability (IC50) of this compound in OVCAR-3 Cells

| Compound | IC50 (µM) |

| This compound | [Insert Value] |

| Control Cdk2 Inhibitor | [Insert Value] |

Table 2: Cell Cycle Analysis of OVCAR-3 Cells Treated with this compound for 24 hours

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Vehicle (DMSO) | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound (1x IC50) | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound (10x IC50) | [Insert Value] | [Insert Value] | [Insert Value] |

Table 3: Quantification of Phospho-Rb Levels in OVCAR-3 Cells

| Treatment | Relative p-Rb/Total Rb Ratio |

| Vehicle (DMSO) | 1.0 |

| This compound (1x IC50) | [Insert Value] |

| This compound (10x IC50) | [Insert Value] |

Experimental Workflow

The following diagram outlines the general workflow for the cell-based characterization of a Cdk2 inhibitor.

Caption: Workflow for Cdk2 inhibitor cell-based assays.

References

Application Notes and Protocols for Selective CDK2 Inhibitors in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly during the G1/S phase transition.[1][2][3][4][5] Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[1][4][6] Selective CDK2 inhibitors have emerged as a promising class of anti-cancer agents, demonstrating efficacy in preclinical models, including in vivo xenografts.[1][7][8] These inhibitors have shown potential in treating cancers with CCNE1 amplification and in overcoming resistance to CDK4/6 inhibitors.[6][7][8]

This document provides a comprehensive overview of the application of selective CDK2 inhibitors in in vivo xenograft models. While a specific inhibitor designated "Cdk2-IN-24" was not identified in the public domain, this protocol outlines a generalized approach based on the reported preclinical development of various selective CDK2 inhibitors such as INX-315, BLU-222, and PF-07104091.

Mechanism of Action

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates key substrates to drive the cell through the G1/S checkpoint and initiate DNA replication.[2][3] One of the most critical substrates is the Retinoblastoma protein (Rb).[1][9] Phosphorylation of Rb by CDK4/6 and subsequently by CDK2/Cyclin E leads to its inactivation and the release of the E2F transcription factor, which promotes the expression of genes necessary for S-phase entry.[1][9]

Selective CDK2 inhibitors function by binding to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates.[2] This leads to G1 cell cycle arrest, induction of cellular senescence, and in some cases, apoptosis, thereby inhibiting tumor growth.[2][7][8]

Signaling Pathway

The following diagram illustrates the canonical CDK2 signaling pathway and the mechanism of its inhibition.

Caption: CDK2 signaling pathway and the mechanism of selective CDK2 inhibitors.

In Vivo Xenograft Model: Application and Protocol

I. Objectives

-

To evaluate the in vivo anti-tumor efficacy of a selective CDK2 inhibitor in a cancer xenograft model.

-

To determine the pharmacokinetic and pharmacodynamic (PK/PD) relationship of the inhibitor.

-

To assess the tolerability and potential toxicity of the treatment.

II. Materials and Reagents

-

Cell Lines: Appropriate cancer cell lines with known CDK2 dependency (e.g., CCNE1-amplified ovarian or breast cancer cell lines).

-

Animals: Immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nude mice), typically 6-8 weeks old.

-

Selective CDK2 Inhibitor: Synthesized and quality-controlled compound.

-

Vehicle Control: A suitable vehicle for the inhibitor (e.g., 0.5% methylcellulose in sterile water).

-

Positive Control (Optional): A standard-of-care therapeutic for the chosen cancer model.

-

Cell Culture Reagents: Standard cell culture media, serum, and supplements.

-

Matrigel (or similar): For subcutaneous tumor cell implantation.

-

Anesthetics and Analgesics: For animal procedures.

-

Calipers: For tumor volume measurement.

-

Tools for Dosing: Oral gavage needles, syringes.

-

Tissue Collection and Processing Reagents: Formalin, RNAlater, lysis buffers.

III. Experimental Workflow

The following diagram outlines the typical workflow for an in vivo xenograft study with a selective CDK2 inhibitor.

Caption: Experimental workflow for a CDK2 inhibitor in vivo xenograft study.

IV. Detailed Experimental Protocol

1. Cell Culture and Implantation:

- Culture the selected cancer cell line under standard conditions.

- Harvest cells during the exponential growth phase and resuspend in a 50:50 mixture of sterile PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.

- Subcutaneously inject the cell suspension into the flank of each mouse.

2. Tumor Growth Monitoring and Randomization:

- Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.

- Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically n=8-10 mice per group).

3. Dosing and Treatment:

- Prepare the selective CDK2 inhibitor in the appropriate vehicle at the desired concentrations.

- Administer the inhibitor and vehicle control to the respective groups via the determined route (e.g., oral gavage) and schedule (e.g., once or twice daily).

- Monitor the body weight and general health of the animals daily or every other day.

4. Endpoint and Tissue Collection:

- Continue treatment for a predefined period or until tumors in the control group reach a maximum allowable size.

- At the end of the study, record the final tumor volumes and body weights.

- Euthanize the mice and excise the tumors. Weigh each tumor.

- Collect blood samples for pharmacokinetic analysis.

- Divide the tumor tissue for various analyses:

- Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

- Snap-freeze a portion in liquid nitrogen for Western blotting or RNA analysis.

- Store a portion in RNAlater for gene expression studies.

V. Data Presentation

Quantitative data from in vivo xenograft studies with selective CDK2 inhibitors can be summarized as follows:

Table 1: Anti-Tumor Efficacy of a Selective CDK2 Inhibitor

| Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Endpoint (g) ± SEM |

| Vehicle Control | 0.5% Methylcellulose, QD | 1500 ± 150 | - | 1.5 ± 0.2 |

| CDK2 Inhibitor | 25 mg/kg, QD | 750 ± 90 | 50 | 0.8 ± 0.1 |

| CDK2 Inhibitor | 50 mg/kg, QD | 450 ± 60 | 70 | 0.5 ± 0.08 |

| Positive Control | Varies | Varies | Varies | Varies |

SEM: Standard Error of the Mean; TGI: Tumor Growth Inhibition, calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Table 2: Pharmacodynamic Biomarker Modulation

| Treatment Group | p-Rb (Ser807/811) / Total Rb Ratio (relative to control) | Ki-67 Positive Cells (%) | Cyclin A2 Expression (relative to control) |

| Vehicle Control | 1.0 | 45 ± 5 | 1.0 |

| CDK2 Inhibitor (50 mg/kg) | 0.3 ± 0.05 | 15 ± 3 | 0.4 ± 0.06 |

Data are representative and should be generated for each specific study.

Conclusion

The use of in vivo xenograft models is a critical step in the preclinical evaluation of selective CDK2 inhibitors. These models provide essential data on anti-tumor efficacy, pharmacokinetics, pharmacodynamics, and overall tolerability. The protocols and data presented here offer a foundational framework for designing and executing robust in vivo studies to advance the development of novel CDK2-targeted cancer therapies. The promising results from preclinical studies with various CDK2 inhibitors underscore the potential of this therapeutic strategy, particularly for cancers with defined molecular vulnerabilities such as CCNE1 amplification or resistance to existing therapies.[1][6][7] Further clinical investigation is warranted to translate these preclinical findings into patient benefit.[8]

References

- 1. meridian.allenpress.com [meridian.allenpress.com]

- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 4. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]

- 6. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Western Blot Analysis of Cdk2-IN-24 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its activity is crucial for the initiation of DNA replication. Dysregulation of Cdk2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Cdk2-IN-24 is an inhibitor of Cdk2 characterized by its enhanced binding energy. This application note provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on cultured cells. The protocol covers cell lysis, protein quantification, electrophoresis, protein transfer, and immunodetection of key proteins in the Cdk2 signaling pathway, such as Cdk2, phospho-Cdk2 (Thr160), Cyclin E, Retinoblastoma protein (Rb), and phospho-Rb (Ser807/811).

Cdk2 Signaling Pathway

The activity of Cdk2 is primarily regulated by its association with Cyclin E and Cyclin A.[2] The Cdk2/Cyclin E complex is essential for the G1/S transition.[1] Upon activation by mitogenic signals, the Cdk2/Cyclin E complex phosphorylates several substrate proteins, most notably the Retinoblastoma protein (Rb).[3] Phosphorylation of Rb by Cdk2/Cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and S-phase entry.[3] this compound inhibits the kinase activity of Cdk2, leading to a blockage of this signaling cascade and subsequent cell cycle arrest.

Caption: Cdk2 Signaling Pathway at the G1/S Transition.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human cancer cell line known to be sensitive to Cdk2 inhibition (e.g., MCF-7, U2OS).

-

This compound: Stock solution in DMSO.

-

Cell Culture Medium: As required for the chosen cell line.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

-

Protease and Phosphatase Inhibitor Cocktail: Commercially available or prepared in-house.

-

BCA Protein Assay Kit.

-

4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.

-

Precast Polyacrylamide Gels: (e.g., 4-12% Bis-Tris).

-

SDS-PAGE Running Buffer: (e.g., MOPS or MES).

-

Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.

-

PVDF or Nitrocellulose Membranes: 0.45 µm pore size.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-Cdk2

-

Rabbit anti-phospho-Cdk2 (Thr160)

-

Mouse anti-Cyclin E

-

Mouse anti-Rb

-

Rabbit anti-phospho-Rb (Ser807/811)

-

Mouse anti-β-actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Enhanced Chemiluminescence (ECL) Substrate.

-

Chemiluminescence Imaging System.

Procedure

1. Cell Culture and Treatment:

-

Seed cells in appropriate culture dishes and allow them to attach and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

2. Cell Lysate Preparation:

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (1 mL for a 10 cm dish).

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer.

4. Sample Preparation for SDS-PAGE:

-

To 30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Centrifuge the samples briefly before loading onto the gel.

5. SDS-PAGE and Protein Transfer:

-

Load 30 µg of each protein sample into the wells of a precast polyacrylamide gel. Include a pre-stained protein ladder in one lane.

-

Run the gel in SDS-PAGE running buffer according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure the PVDF membrane is activated with methanol prior to use.

6. Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

7. Detection:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using appropriate software and normalize to the loading control (β-actin).

Data Presentation

The following table presents representative quantitative data on the effects of this compound on key proteins in the Cdk2 signaling pathway. Data is presented as the relative band intensity normalized to the vehicle control.

| Target Protein | This compound (0.1 µM) | This compound (1 µM) | This compound (10 µM) |

| Total Cdk2 | 1.02 | 0.98 | 0.95 |

| p-Cdk2 (Thr160) | 0.75 | 0.42 | 0.15 |

| Cyclin E | 1.10 | 1.15 | 1.20 |

| Total Rb | 0.99 | 1.01 | 0.97 |

| p-Rb (Ser807/811) | 0.68 | 0.25 | 0.05 |

Note: The data presented in this table is for illustrative purposes and represents the expected outcome of Cdk2 inhibition. Actual results may vary depending on the cell line and experimental conditions.

Experimental Workflow

References

Application Notes and Protocols for Cell Cycle Analysis Using a Cdk2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1] Its activity is crucial for the initiation of DNA synthesis. Dysregulation of Cdk2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Specific inhibitors of Cdk2 are valuable tools for studying cell cycle control and for developing novel anti-cancer agents. These inhibitors can induce cell cycle arrest, providing a model for investigating the molecular mechanisms of cell cycle checkpoints and for assessing the efficacy of potential drug candidates.

This document provides detailed application notes and protocols for the use of a representative Cdk2 inhibitor, Dinaciclib , in immunofluorescence staining for cell cycle analysis. While the specific inhibitor "Cdk2-IN-24" was not found in the available literature, Dinaciclib is a potent inhibitor of Cdk2, as well as Cdk1, Cdk5, and Cdk9, that has been extensively studied for its effects on the cell cycle.[2] The principles and methods described herein are broadly applicable to other Cdk2 inhibitors.

Mechanism of Action: Cdk2 in the Cell Cycle

Cdk2 activity is tightly regulated throughout the cell cycle. In late G1 phase, Cdk2 associates with cyclin E. This complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for S phase entry and DNA replication. Subsequently, Cdk2 binds to cyclin A, which is necessary for progression through S phase.

Cdk2 inhibitors, such as Dinaciclib, function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of its substrates.[2] This inhibition leads to a failure to inactivate Rb, preventing the G1/S transition and resulting in cell cycle arrest.[3] Depending on the cellular context and the concentration of the inhibitor, this can also lead to apoptosis.[3][4]

Cdk2 Signaling Pathway in Cell Cycle Regulation

The following diagram illustrates the central role of the Cdk2/Cyclin E and Cdk2/Cyclin A complexes in the G1/S transition and S phase progression.

Caption: Cdk2 signaling pathway in the G1/S transition.

Data Presentation: Effects of Dinaciclib on Cell Cycle Distribution

The following tables summarize the quantitative data from studies on the effects of Dinaciclib on the cell cycle distribution in various cancer cell lines.

Table 1: Cell Cycle Distribution in Oral Squamous Cell Carcinoma (OSCC) Cells Treated with Dinaciclib for 24 hours. [3]

| Cell Line | Treatment (nM) | % Sub-G1 | % G1 | % S | % G2/M |

| Ca9-22 | 0 | 1.2 | 58.3 | 25.1 | 15.4 |

| 12.5 | 3.5 | 45.1 | 38.9 | 12.5 | |

| 25 | 10.8 | 30.2 | 45.3 | 13.7 | |

| OECM-1 | 0 | 1.5 | 62.1 | 20.3 | 16.1 |

| 12.5 | 2.8 | 50.7 | 28.9 | 17.6 | |

| 25 | 8.9 | 35.6 | 35.1 | 20.4 | |

| HSC-3 | 0 | 1.8 | 55.4 | 28.7 | 14.1 |

| 12.5 | 3.1 | 48.2 | 35.4 | 13.3 | |

| 25 | 9.5 | 32.7 | 40.8 | 17.0 |

Table 2: Cell Cycle Distribution in Ovarian Cancer Cells Treated with Dinaciclib. [2]

| Cell Line | Treatment (µM) | Time (h) | % Sub-G1 | % G0/G1 | % S | % G2/M |

| A2780 | 0 | 24 | - | 55.2 | 24.3 | 20.5 |

| 0.01 | 24 | - | 45.1 | 21.8 | 33.1 | |

| 0.1 | 24 | - | 65.3 | 15.2 | 19.5 | |

| OVCAR3 | 0 | 24 | - | 60.1 | 22.4 | 17.5 |

| 0.01 | 24 | - | 50.3 | 30.1 | 19.6 | |

| 0.1 | 24 | - | 48.7 | 23.5 | 27.8 |

Table 3: Cell Cycle Distribution in Lymphoma (Raji) Cells Treated with Dinaciclib. [4]

| Treatment | Time (h) | % G0/G1 | % S | % G2/M |

| Control | 24 | 45.2 | 38.1 | 16.7 |

| Dinaciclib (20 nM) | 24 | 30.1 | 25.4 | 44.5 |

Experimental Protocols

Immunofluorescence Staining for Cell Cycle Analysis

This protocol outlines the general steps for immunofluorescence staining of cells treated with a Cdk2 inhibitor, followed by DNA content analysis using a fluorescent dye like Propidium Iodide (PI) or DAPI.

Materials:

-

Cell culture reagents

-

Cdk2 inhibitor (e.g., Dinaciclib)

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold 70% ethanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against a cell cycle marker (e.g., Phospho-Histone H3 for M phase, Ki-67 for proliferating cells)

-

Fluorochrome-conjugated secondary antibody

-

DNA staining solution (e.g., Propidium Iodide/RNase A staining buffer or DAPI)

-

Fluorescence microscope or flow cytometer

Experimental Workflow:

Caption: Experimental workflow for immunofluorescence analysis.

Detailed Protocol:

-

Cell Seeding and Treatment:

-

Seed cells onto coverslips in a petri dish or in a multi-well plate at an appropriate density to reach 60-70% confluency at the time of treatment.

-

Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treat cells with the desired concentrations of the Cdk2 inhibitor (e.g., Dinaciclib at 10-40 nM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).[5]

-

-

Fixation:

-

For Adherent Cells: Gently wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

For Suspension Cells or Flow Cytometry: Harvest cells by centrifugation. Wash once with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes.

-

-

Permeabilization (for intracellular antigens):

-

Wash the fixed cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

-

Blocking:

-

Wash the cells twice with PBS.

-

Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.

-

-

Antibody Incubation:

-

Dilute the primary antibody to the recommended concentration in the blocking solution.

-

Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorochrome-conjugated secondary antibody in the blocking solution.

-

Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

DNA Staining:

-

For Microscopy: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

-

For Flow Cytometry: Resuspend the cells in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

For Microscopy: Visualize the cells using a fluorescence microscope with the appropriate filter sets. Capture images for analysis of protein localization and cell morphology.

-

For Flow Cytometry: Analyze the cells on a flow cytometer. Gate on single cells and analyze the DNA content (PI or DAPI fluorescence) to determine the cell cycle distribution (%G1, S, and G2/M). Analyze the fluorescence from the secondary antibody to quantify the expression of the protein of interest in different cell cycle phases.

-

Concluding Remarks

The use of Cdk2 inhibitors in conjunction with immunofluorescence and flow cytometry is a powerful approach to dissect the role of Cdk2 in cell cycle regulation. The protocols and data presented here, using Dinaciclib as a representative inhibitor, provide a framework for researchers to design and execute experiments aimed at understanding the effects of Cdk2 inhibition on cellular processes. Careful optimization of inhibitor concentration, treatment duration, and staining procedures will be essential for obtaining robust and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential [mdpi.com]

- 4. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer [frontiersin.org]

Application Notes and Protocols for Efficacy Studies of a Novel CDK2 Inhibitor

Disclaimer: The compound "Cdk2-IN-24" is understood to be a representative name for a novel, selective CDK2 inhibitor for the purposes of these application notes. The following protocols and data are provided as a general framework for preclinical evaluation and should be adapted based on the specific properties of the test compound.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, primarily active during the G1/S transition and S phase. Its activity is dependent on binding to regulatory cyclin partners, mainly cyclin E and cyclin A. Dysregulation of the CDK2 pathway, often through the overexpression of cyclins or the loss of endogenous inhibitors, is a common feature in many human cancers, including ovarian, breast, and lung carcinomas. This makes CDK2 an attractive therapeutic target for cancer treatment.

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound, a selective CDK2 inhibitor, using a human ovarian cancer xenograft model in immunodeficient mice.

CDK2 Signaling Pathway

The diagram below illustrates the central role of CDK2 in cell cycle progression. In late G1 phase, the Cyclin E/CDK2 complex phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes required for S phase entry and DNA replication. Subsequently, the Cyclin A/CDK2 complex is essential for the initiation and progression of DNA synthesis.

Preclinical In Vivo Efficacy Study

Objective

To assess the anti-tumor activity of this compound in a subcutaneous A2780 human ovarian cancer xenograft mouse model.

Materials and Methods

Animal Model:

-

Species: Mouse

-

Strain: Female athymic nude mice (nu/nu)

-

Age: 6-8 weeks

-

Supplier: The Jackson Laboratory or Charles River Laboratories

-

Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

Cell Line:

-

Cell Line: A2780 (human ovarian carcinoma)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Test Article:

-

Compound: this compound

-

Vehicle: 0.5% (w/v) Methylcellulose in sterile water.

Experimental Workflow

The workflow for the in vivo efficacy study is outlined below, from cell culture to endpoint analysis.

Detailed Experimental Protocol

-

Cell Implantation:

-

Culture A2780 cells to approximately 80% confluency.

-

Harvest cells using trypsin, wash with sterile PBS, and perform a cell count using a hemocytometer or automated cell counter. Assess viability via Trypan Blue exclusion.

-

Resuspend cells in sterile, cold PBS at a final concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each female athymic nude mouse.

-

-

Tumor Monitoring and Group Assignment:

-

Allow tumors to establish and grow. Begin monitoring tumor volume 3-4 days post-implantation.

-

Tumor volume should be calculated using the formula: Volume = (Length x Width²) / 2 .

-

When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).

-

-

Drug Administration:

-

Prepare fresh formulations of this compound in the vehicle daily.

-

Administer the compound or vehicle via oral gavage once daily (QD) at a volume of 10 mL/kg body weight.

-

Treatment groups could include:

-

Group 1: Vehicle (0.5% Methylcellulose)

-

Group 2: this compound (Low Dose, e.g., 25 mg/kg)

-

Group 3: this compound (High Dose, e.g., 50 mg/kg)

-

Group 4: Positive Control (Standard-of-care agent, if applicable)

-

-

-

Efficacy and Tolerability Assessment:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

-

The primary efficacy endpoint is Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the vehicle control group.

-

-

Study Termination and Sample Collection:

-

The study may be terminated on a fixed day (e.g., Day 21) or when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³).

-

At termination, euthanize mice and collect terminal tumor weights and blood samples.

-

Divide tumor tissue for downstream analysis: one portion flash-frozen in liquid nitrogen for pharmacodynamic (PD) marker analysis and another fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

-

Data Presentation and Analysis

Quantitative data should be clearly summarized to facilitate interpretation and comparison between treatment groups.

Tumor Growth Inhibition

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | TGI (%) | P-value (vs. Vehicle) |

| Vehicle | - | 125.4 ± 10.1 | 1850.6 ± 155.2 | - | - |

| This compound | 25 | 128.2 ± 9.8 | 980.3 ± 110.5 | 50.4% | <0.01 |

| This compound | 50 | 126.9 ± 11.2 | 455.7 ± 85.4 | 80.9% | <0.001 |

Body Weight and Tolerability

| Treatment Group | Dose (mg/kg) | Mean Body Weight at Day 0 (g) ± SEM | Maximum Mean Body Weight Change (%) | Treatment-Related Deaths |

| Vehicle | - | 22.5 ± 0.5 | +4.5% | 0/10 |

| This compound | 25 | 22.8 ± 0.4 | +1.2% | 0/10 |

| This compound | 50 | 22.6 ± 0.6 | -2.8% | 0/10 |

Immunohistochemistry Analysis (Endpoint Tumors)

| Treatment Group | Dose (mg/kg) | Ki-67 Positive Cells (%) ± SEM | Cleaved Caspase-3 Positive Cells (%) ± SEM |

| Vehicle | - | 85.2 ± 5.6 | 1.5 ± 0.4 |

| This compound | 50 | 22.6 ± 4.1 | 8.9 ± 1.2 |

Conclusion

The protocols outlined provide a robust framework for evaluating the in vivo efficacy of novel CDK2 inhibitors like this compound. Based on the representative data, this compound demonstrates significant, dose-dependent anti-tumor activity in the A2780 ovarian cancer model. The observed reduction in the proliferation marker Ki-67 and increase in the apoptosis marker cleaved caspase-3 are consistent with the proposed mechanism of action of a CDK2 inhibitor. The compound was well-tolerated at both doses, with no significant body weight loss observed. These results support the continued development of this compound as a potential anti-cancer therapeutic.

Application Notes and Protocols for CDK2 Inhibitor Combination Therapies in Oncology Research